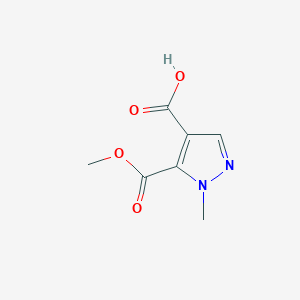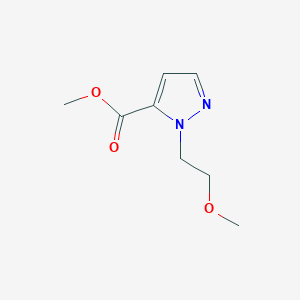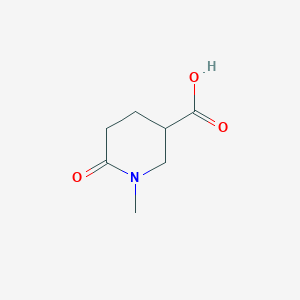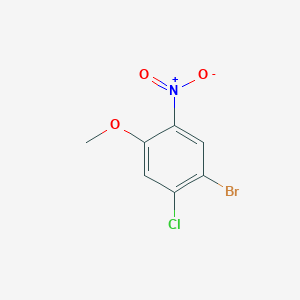
(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.20 g/mol . The compound is also known by other synonyms such as “938462-29-4”, “(2S)-2-amino-3-(3-fluorophenyl)propan-1-ol”, and "SCHEMBL5230112" .
Molecular Structure Analysis
The compound has a defined atom stereocenter count of 1 . The InChI representation of the compound is “InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1” and the InChIKey is "ZALRUTRFOXROOU-VIFPVBQESA-N" . The compound has a Canonical SMILES representation of “C1=CC(=CC(=C1)F)CC(CO)N” and an Isomeric SMILES representation of "C1=CC(=CC(=C1)F)CC@@HN" .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 46.2 Ų and a complexity of 132 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Scientific Research Applications
FFA is used in a variety of scientific research applications. It is used as a building block in peptide synthesis, allowing scientists to create peptides with specific sequences of amino acids. It is also used in protein structure studies, as it can be used to identify specific amino acid residues in proteins. Additionally, FFA can be used to study enzyme-substrate interactions, as it can be used to probe the active sites of enzymes. Finally, FFA can be used in studies of cell signaling pathways, as it can be used to study the interactions between receptors and ligands.
Mechanism of Action
FFA acts as an agonist at the glycine receptor, which is a ligand-gated chloride channel. When FFA binds to the receptor, it causes the channel to open, allowing chloride ions to enter the cell. This in turn leads to a decrease in the intracellular concentration of chloride ions, which results in neuronal excitation.
Biochemical and Physiological Effects
FFA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, which can lead to increased neuronal excitation. It has also been shown to increase the release of hormones such as norepinephrine and dopamine, which can lead to increased alertness and arousal. Additionally, FFA has been shown to increase the synthesis of proteins involved in the regulation of gene expression, which can lead to changes in cellular metabolism.
Advantages and Limitations for Lab Experiments
FFA has several advantages in the laboratory setting. It is relatively easy to synthesize, and can be used in a variety of different experiments. Additionally, it has a low toxicity, making it safe to use in experiments. However, FFA can be difficult to work with, as it is a small molecule and can be difficult to detect. Additionally, it can be difficult to control the concentration of FFA in experiments, as it is rapidly metabolized by the body.
Future Directions
FFA has potential applications in a variety of fields. It could be used to study the structure and function of proteins and peptides, as well as the interactions between receptors and ligands. Additionally, it could be used to study the effects of drugs on the body, as well as the effects of environmental toxins. Finally, it could be used to study the effects of diet and lifestyle on health.
Synthesis Methods
FFA is synthesized from the reaction of 3-fluoro-4-methylbenzaldehyde and sodium cyanide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Knoevenagel condensation, and yields a product of the desired FFA. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization.
Safety and Hazards
properties
IUPAC Name |
(3S)-3-amino-3-(3-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXAQLZFPYYQJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1294027.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)
![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)






